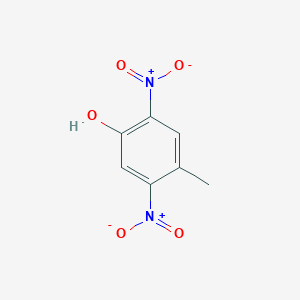

4-Methyl-2,5-dinitrophenol

Description

Overview of Dinitrophenol Chemical Class and Research Significance

The dinitrophenol chemical class consists of a phenol (B47542) ring substituted with two nitro groups. wikipedia.orgdrugbank.com There are six isomers of dinitrophenol, each with the same chemical formula but different arrangements of the nitro groups on the benzene (B151609) ring: 2,3-DNP, 2,4-DNP, 2,5-DNP, 2,6-DNP, 3,4-DNP, and 3,5-DNP. nih.gov These compounds are typically yellow crystalline solids with limited solubility in water. nih.govcymitquimica.com

The research significance of dinitrophenols stems from their diverse applications and chemical properties. They have been utilized in the manufacturing of dyes, wood preservatives, photographic developers, and explosives. nih.govcdc.gov One of the most well-known isomers, 2,4-Dinitrophenol (B41442) (2,4-DNP), has been extensively studied for its ability to uncouple oxidative phosphorylation in mitochondria. nih.govnih.gov This process disrupts the production of ATP, the main energy currency of the cell, and releases the energy as heat. nih.gov This fundamental biological activity has made dinitrophenols, particularly 2,4-DNP, a subject of intense research in biochemistry and metabolism. nih.govmdpi.com

The specific compound, 4-Methyl-2,5-dinitrophenol, is an organic compound with a phenolic structure featuring two nitro groups and a methyl group attached to the benzene ring. cymitquimica.com It is recognized for its high reactivity, a characteristic enhanced by the electron-withdrawing nature of the nitro groups, which increases the acidity of the hydroxyl group. cymitquimica.com This reactivity makes it a valuable reagent in various chemical syntheses. cymitquimica.com

Historical Perspectives on Dinitrophenol Research and Their Derivatives

The history of dinitrophenol research is multifaceted. Initially, compounds like 2,4-DNP were used in industrial applications, such as in the manufacturing of munitions during World War I. nih.gov Its utility extended to being a dye, wood preserver, herbicide, and photographic developer. nih.gov

A significant turn in dinitrophenol research occurred in 1933 when Maurice Tainter at Stanford University discovered that 2,4-DNP could induce significant weight loss in humans. nih.govnih.gov This led to its widespread use as an over-the-counter weight-loss drug. nih.gov However, due to its narrow therapeutic window and severe adverse effects, the U.S. Food and Drug Administration (FDA) declared it "extremely dangerous and not fit for human consumption" in 1938, effectively ending its medical use at the time. nih.govnih.gov

Despite being banned for human consumption, research into the mechanisms of action of dinitrophenols continued. wikipedia.org In 1948, the mechanism of mitochondrial uncoupling was elucidated, providing a scientific basis for the observed physiological effects. wikipedia.org In recent decades, there has been a renewed interest in dinitrophenols and their derivatives for potential therapeutic applications beyond weight loss, exploring their effects at much lower, non-toxic doses for treating various diseases. mdpi.com

Current Research Landscape and Knowledge Gaps for this compound

The current research landscape for dinitrophenols is broad, with ongoing investigations into their potential therapeutic uses and environmental impact. nih.govmdpi.com While 2,4-DNP remains the most studied isomer, other derivatives are also being explored. mdpi.com

For this compound specifically, research is more limited. It is primarily used in research and industrial settings, particularly in the synthesis of dyes and as a chemical reagent. cymitquimica.com Its chemical properties, such as its role as a metabolic uncoupler, are acknowledged, but detailed in-vivo studies comparable to those for 2,4-DNP are scarce in publicly available literature. cymitquimica.com

A significant knowledge gap exists regarding the specific biological activities and potential applications of this compound. While its chemical properties are documented, further research is needed to fully understand its metabolic effects, potential therapeutic relevance, and a comprehensive toxicological profile. The synthesis of related compounds, such as 4-methyl-2,6-dinitrophenol, has been described in patents, indicating an interest in the synthesis of various methyl-dinitrophenol isomers. google.com However, detailed studies on the 2,5-dinitro isomer are less common.

Future research could focus on comparative studies with other dinitrophenol isomers to delineate the specific effects of the methyl group and the positioning of the nitro groups on its biological activity. Such research would help to fill the existing knowledge gaps and potentially uncover novel applications for this particular compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C7H6N2O5 | cymitquimica.comnih.gov |

| Molecular Weight | 198.13 g/mol | nih.gov |

| CAS Number | 20294-52-4 | cymitquimica.comnih.gov |

| Appearance | Yellow crystalline solid | cymitquimica.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-2,5-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-2-6(9(13)14)7(10)3-5(4)8(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKKXHQMXZFCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548861 | |

| Record name | 4-Methyl-2,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20294-52-4 | |

| Record name | 4-Methyl-2,5-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20294-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Mechanistic Investigations of 4 Methyl 2,5 Dinitrophenol

Advanced Synthetic Methodologies for 4-Methyl-2,5-dinitrophenol

The synthesis of this compound is primarily achieved through the nitration of p-cresol (B1678582) or its derivatives. The regioselectivity of this electrophilic aromatic substitution is a key challenge, as the directing effects of the hydroxyl and methyl groups can lead to a mixture of isomers.

A common multi-step approach to synthesizing dinitrophenols involves a sequential nitration strategy. This method allows for greater control over the regioselectivity by first introducing a single nitro group, followed by a second nitration step. In the context of this compound, this would typically involve the initial mononitration of p-cresol. The primary product of this initial step is 4-methyl-2-nitrophenol (B89549), due to the strong ortho-directing effect of the hydroxyl group. core.ac.uk

The subsequent nitration of 4-methyl-2-nitrophenol would then be required to introduce the second nitro group at the 5-position. However, the existing activating groups (-OH, -CH3) and the deactivating nitro group on the ring make the prediction and control of the second nitration's position complex. google.com The synthesis of the related isomer, 4-chloro-2-methyl-5-nitrophenol, has been achieved by first protecting the hydroxyl group as a sulfonate ester, then performing the nitration, and finally hydrolyzing the ester. google.com A similar strategy could theoretically be applied to the synthesis of this compound.

Optimization of these multi-step routes often involves adjusting reaction conditions such as temperature, reaction time, and the concentration of nitrating agents to maximize the yield of the desired isomer and minimize the formation of byproducts. google.comchemicalbook.com

One-step or direct dinitration of p-cresol is also a possible synthetic route. This typically involves reacting p-cresol with a stronger nitrating agent or under more forcing conditions than those used for mononitration. A common method for the dinitration of p-cresol uses a mixture of nitric acid and sulfuric acid. chemicalbook.com However, this direct approach often leads to the formation of the thermodynamically more stable 4-methyl-2,6-dinitrophenol as the major product. chemicalbook.comsciencemadness.org

The formation of this compound in a one-step process has been reported as a minor product in some nitration reactions of p-cresol. For instance, the nitration of p-cresol in chloroform (B151607) has been shown to yield the mononitrated product, while in methanol (B129727), a mixture of dinitrated products, including the 2,5-dinitro isomer, was observed. researchgate.net The efficiency and selectivity for the 2,5-dinitro isomer in one-pot syntheses are generally low, making isolation and purification challenging.

The application of green chemistry principles to nitration reactions aims to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency. Traditional nitration methods often employ strong acids like sulfuric acid, which pose environmental and safety risks. scirp.org

Modern approaches are exploring the use of solid acid catalysts as alternatives to liquid acids. Catalysts such as tungsten oxide supported on silica (B1680970) (WO3/SiO2) have been used for the liquid-phase nitration of aromatic compounds, including p-cresol, with the goal of creating a more environmentally benign process. google.com These catalysts are often reusable and can lead to high conversion and selectivity for mononitrated products. google.com Another green approach involves using metal nitrates, such as magnesium nitrate (B79036) on silica gel, as a mild, solid-phase nitrating agent, which can eliminate the need for strong acids. scirp.org While these green methods have been applied to the nitration of p-cresol, specific studies focusing on the selective synthesis of this compound using these techniques are not widely reported. The development of such methods would be a valuable contribution to the sustainable synthesis of this compound.

One-step Nitration Approaches and Their Efficiencies

Reaction Kinetics and Thermodynamic Studies in Synthesis

The study of reaction kinetics and thermodynamics is crucial for understanding and optimizing the synthesis of this compound. The nitration of phenols is generally a fast reaction, and the distribution of isomers can be influenced by whether the reaction is under kinetic or thermodynamic control. pearson.commasterorganicchemistry.comlibretexts.org

Kinetic control, favored at lower temperatures, leads to the product that is formed fastest, which is often determined by the stability of the intermediate carbocation (Wheland intermediate). pearson.commasterorganicchemistry.comlibretexts.org Thermodynamic control, favored at higher temperatures and longer reaction times, results in the most stable product. pearson.commasterorganicchemistry.comlibretexts.org In the case of p-cresol nitration, the relative stabilities of the possible dinitro isomers would determine the product distribution under thermodynamic control.

Table 1: Factors Influencing Product Distribution in Phenol (B47542) Nitration

| Factor | Influence on Reaction |

|---|---|

| Temperature | Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. pearson.commasterorganicchemistry.comlibretexts.org |

| Nitrating Agent | The nature and concentration of the nitrating agent can affect the rate and selectivity of the reaction. |

| Catalyst | Solid acid catalysts can offer different selectivity compared to traditional liquid acids. google.com |

| Solvent | The polarity of the solvent can influence the reaction pathway and product distribution. researchgate.net |

Mechanistic Elucidation of Reaction Pathways for this compound Formation

The formation of this compound proceeds via an electrophilic aromatic substitution mechanism. The nitrating species, typically the nitronium ion (NO2+), is generated from nitric acid, often with the aid of a stronger acid like sulfuric acid. ijcce.ac.ir

The p-cresol molecule has three available positions for electrophilic attack: C2, C6 (ortho to the hydroxyl group), and C3, C5 (meta to the hydroxyl group). The hydroxyl group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. The initial nitration of p-cresol predominantly occurs at the C2 position, which is ortho to the strongly activating hydroxyl group, to form 4-methyl-2-nitrophenol. core.ac.uk

The second nitration is more complex. The existing nitro group is a strong deactivating and meta-directing group. In 4-methyl-2-nitrophenol, the available positions for the second nitration are C3, C5, and C6. The directing effects of the -OH, -CH3, and -NO2 groups are as follows:

-OH group: directs ortho (to C6) and para (position occupied by -CH3).

-CH3 group: directs ortho (to C3 and C5) and para (position occupied by -OH).

-NO2 group: directs meta (to C4, occupied by -CH3, and C6).

The formation of this compound requires the second nitro group to enter at the C5 position. This position is ortho to the methyl group and meta to the hydroxyl group. The formation of the 2,6-dinitro isomer is often favored as the C6 position is ortho to the hydroxyl group and meta to the nitro group. The factors that would favor nitration at the C5 position are not well-established but could be related to steric effects or the specific reaction conditions employed.

Side reactions, such as oxidation of the cresol (B1669610) to form quinone-like structures and the formation of tarry byproducts, are common in nitration reactions of phenols and can reduce the yield of the desired product. core.ac.ukstackexchange.com

Theoretical Studies on Chemical Reactivity and Electronic Structure of this compound

Theoretical and computational chemistry provide valuable tools for understanding the properties of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, stability, and reactivity. jmaterenvironsci.com

For dinitrophenols, theoretical studies can help to:

Determine the most stable conformation: This is particularly relevant for understanding intramolecular hydrogen bonding between the hydroxyl group and an adjacent nitro group.

Calculate electronic properties: This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for predicting the molecule's reactivity and its behavior in chemical reactions. The HOMO-LUMO energy gap is an indicator of the molecule's stability. jmaterenvironsci.com

Predict reactivity descriptors: Parameters such as electronegativity, hardness, and softness can be calculated to provide a quantitative measure of the molecule's reactivity.

Analyze the molecular electrostatic potential (MEP): The MEP map can identify the electron-rich and electron-poor regions of the molecule, indicating the likely sites for electrophilic and nucleophilic attack.

While specific theoretical studies on this compound are scarce, research on related molecules like 2,4-dinitrophenol (B41442) and other substituted phenols provides a framework for how such studies could be conducted. researchgate.netacs.orgresearchgate.net Such computational analyses would be invaluable for complementing experimental findings and providing a deeper understanding of the factors governing the synthesis and reactivity of this compound.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| p-Cresol |

| 4-Methyl-2-nitrophenol |

| 4-chloro-2-methyl-5-nitrophenol |

| 4-methyl-2,6-dinitrophenol |

| Sulfuric acid |

| Nitric acid |

| Tungsten oxide |

| Silica |

| Magnesium nitrate |

| 2,4-dinitrophenol |

| Nitronium ion |

| 4-methyl-1,2-dihydroxybenzene |

| 4-methyl-2-nitrophenol |

| 2,4,6-trinitrotoluene |

| Picric acid |

| Benzene (B151609) |

| Toluene (B28343) |

| Phenol |

| Nitrobenzene |

| Nitrotoluenes |

| Nitrophenols |

| Sodium nitrite |

| 1,3,5-trinitrobenzene |

| Nitrous acid |

| Mercury nitrate |

| Aniline |

| p-toluidine |

| Acetic anhydride |

| Proprionic anhydride |

| Trifluoroacetic anhydride |

| Triflic anhydride |

| 2-nitroacetanilide |

| 2,4-dinitroacetanilide |

| Carbon tetrachloride |

| 2,6-dinitro-p-cresol |

| 4,6-dinitro-o-cresol |

| 1,3-dinitrobenzene |

| dinitrotoluenes |

| dinitronaphthalenes |

| 12,14-dinitrodehydroabietic acid |

| 5-t-butyl-1,3-dimethyl-2,4,6-trinitrobenzene |

| 2-chloronitrobenzene |

| 2-nitrophenol |

| 3-nitrophenol |

| 4-nitrophenol (B140041) |

| 3-nitroaniline |

| 4-chloronitrobenzene |

| 2,4-dinitrochlorobenzene |

| 2-nitro-p-cresol |

| 3-methyl-2-nitrophenol |

| 5-methyl-2-nitrophenol |

| 2-methyl-1,4-benzoquinone |

| 4-chloro-2-methylphenyl methanesulfonate |

| methanesulfonic acid chloride |

| pyridine |

| 4-chloro-2-methyl-phenyl-benzenesulfonate |

| 4-chloro-2-methyl-5-nitrophenyl-benzenesulfonate |

| sodium hydroxide |

| 4-tolyl nitrate |

| 2-naphthyl nitrate |

| 1,4-dimethoxy-2-nitrobenzene |

| 2,4,6,2',4',6'-hexamethoxy-3-nitrobiphenyl |

| 2,5-dinitrophenol (B1207554) |

| 3-methyl-4-nitrophenol |

| 3,4-dinitrophenol |

| 2,6-dinitrophenol (B26339) |

| hexadecenoic acid |

| eicosanoic acid |

| dodecanoic acid |

| succinic acid |

| suberic acid |

| sebacic acid |

| oxalic acid |

| p-benzoquinone |

| 4-methyl-4-nitrocyclohexa-2,5-dien-1-one |

Industrial and Specialized Research Applications of 4 Methyl 2,5 Dinitrophenol

Role as a Chemical Intermediate in Advanced Material Synthesis

As a chemical intermediate, 4-Methyl-2,5-dinitrophenol serves as a foundational building block for the synthesis of more complex molecules. Its reactive nature allows for its incorporation into a variety of advanced materials.

Synthesis of Dyes and Pigments

Dinitrophenol compounds are recognized for their role in the manufacturing of dyes. cdc.gov Specifically, this compound is utilized in the synthesis of dyes and pigments. cymitquimica.comontosight.ai The presence of the chromophoric nitro groups and the auxochromic hydroxyl group on the benzene (B151609) ring are key features that make it a precursor in the production of certain colorants. While detailed synthetic pathways for specific commercial dyes using this compound are not extensively documented in publicly available literature, its structural similarity to other dinitrophenols used in dye production, such as 2,4-dinitrophenol (B41442) which is a precursor for sulfur dyes, suggests its potential in creating a range of colors. ontosight.aiwikipedia.org The general process for creating dyes from such intermediates often involves the reduction of the nitro groups to amino groups, which can then be diazotized and coupled with other aromatic compounds to form azo dyes.

Precursors in Pharmaceutical and Agrochemical Derivatives Research

The broader class of dinitrophenols has been investigated for their utility as precursors in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.aipjoes.com For instance, related compounds like 3-Methyl-2,4-dinitrophenol have been used as a building block for certain antibiotics and antiseptics. ontosight.ai Research has also explored the creation of coumarin-based compounds, which have a range of biological activities, from other methyl dinitrophenol isomers. researchgate.net

While direct evidence of this compound's use as a precursor for currently marketed pharmaceuticals or agrochemicals is not prominent, its chemical structure suggests potential for such applications. The nitro and phenol (B47542) functionalities allow for a variety of chemical modifications, making it a candidate for research into new derivatives with potential biological activity. Dinitrophenols, in general, have been used in the production of various pesticides, including insecticides, fungicides, and herbicides. nih.gov

Reagent Applications in Organic Synthesis and Catalysis

Beyond its role as a building block, this compound also finds application as a reagent in organic synthesis. cymitquimica.com A reagent is a substance or compound added to a system to cause a chemical reaction. The acidic nature of the phenolic proton and the reactivity of the aromatic ring make it suitable for various transformations.

In the realm of catalysis, which is the acceleration of a chemical reaction by a catalyst, the applications of this compound itself as a catalyst are not well-documented. However, research has been conducted on the catalytic degradation of dinitrophenols, including the related 2,5-dinitrophenol (B1207554), using methods like Fenton reagent treatment. kirj.ee This indicates the compound's involvement in catalytic processes, albeit as a substrate rather than a catalyst.

Research into Potential Polymerization Inhibition Efficacy

The prevention of unwanted polymerization is crucial in the manufacturing and purification of monomers like styrene (B11656). cdc.govwikipedia.org Certain dinitrophenol compounds are known to act as polymerization inhibitors. cdc.govwikipedia.org For example, dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) is used to inhibit the thermally induced polymerization of styrene during its purification. wikipedia.org Other o-nitrophenols, such as 2,4-dinitrophenol, have also been identified as effective polymerization inhibitors that can function even in the absence of oxygen. mdpi.com

Biological and Biochemical Investigations of Dinitrophenol Compounds with Relevance to 4 Methyl 2,5 Dinitrophenol

Mitochondrial Uncoupling Mechanisms and Cellular Bioenergetics

The primary and most well-documented biochemical action of dinitrophenol compounds is the uncoupling of oxidative phosphorylation in mitochondria. wikidoc.org This process disrupts the critical link between the electron transport chain and the synthesis of adenosine (B11128) triphosphate (ATP), the cell's main energy currency.

Dinitrophenols, including by extension 4-Methyl-2,5-dinitrophenol, are lipophilic weak acids. This chemical property allows them to function as protonophores, or proton shuttles, across biological membranes. wikipedia.org In their protonated (neutral) form, they can readily diffuse from the acidic intermembrane space of the mitochondrion across the inner mitochondrial membrane into the alkaline matrix. mdpi.com Once in the matrix, the molecule releases its proton due to the higher pH. mdpi.com In its deprotonated, anionic form, the molecule is then drawn back toward the more positive and acidic intermembrane space, where it can pick up another proton and repeat the cycle. mdpi.com

While this shuttling can occur through the lipid bilayer directly, evidence suggests that mitochondrial proteins may be involved. mdpi.com Studies on 2,4-DNP have shown that its uncoupling action is sensitive to inhibitors of adenine (B156593) nucleotide translocase (ANT), suggesting this protein may facilitate or enhance the protonophoric activity. mdpi.com Research has demonstrated that proteins like ANT1 and uncoupling proteins (UCPs) can significantly augment the proton-carrying effect of 2,4-DNP across a membrane. mdpi.com

The function of the mitochondrial electron transport chain is to pump protons from the matrix into the intermembrane space, creating a powerful electrochemical gradient, also known as the proton-motive force. quora.com This gradient represents a form of stored potential energy. Under normal, coupled conditions, protons flow back into the matrix down this gradient through a specific channel in the ATP synthase enzyme, driving the synthesis of ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403). mdpi.comquora.com

Dinitrophenol compounds short-circuit this process. By providing an alternative route for protons to re-enter the matrix, they dissipate the proton gradient. wikipedia.orgquora.com This uncouples the electron transport from ATP synthesis. Consequently, the energy stored in the gradient is not captured in the chemical bonds of ATP but is instead released primarily as heat. wikidoc.orgrsc.org This leads to a decrease in the efficiency of ATP production; for the same amount of substrate oxidized, less ATP is generated. hibiscuspublisher.com While the electron transport chain itself is not inhibited, its energy is no longer effectively harnessed for phosphorylation. droracle.ai

As a direct consequence of reduced ATP synthesis efficiency, the cell attempts to compensate by increasing its metabolic rate. rsc.orghibiscuspublisher.com The lower levels of ATP and higher levels of ADP signal the cell to upregulate the oxidation of energy reserves like fats and carbohydrates. wikidoc.org This leads to an increase in the rate of cellular respiration and oxygen consumption. nih.gov

Studies in various models have quantified this effect. For instance, research on developing zebrafish embryos exposed to low levels of 2,4-DNP demonstrated a significant increase in the basal oxygen consumption rate (OCR) within hours of exposure, indicating a disruption of the mitochondrial proton gradient and an immediate increase in metabolic activity. nih.gov In cultured human HepG2 cells, treatment with 2,4-DNP also led to an increase in cellular respiration. core.ac.uk This modulation of metabolic rate is a hallmark of dinitrophenol compounds.

Table 1: Effect of 2,4-Dinitrophenol (B41442) (DNP) on Cellular Respiration in Zebrafish Embryos This table presents findings for the related compound 2,4-Dinitrophenol to illustrate the typical effects of dinitrophenol uncouplers on metabolic rates.

| Treatment Group | Mean Oxygen Consumption Rate (pmol O₂/min) | Observation | Reference |

|---|---|---|---|

| Control | 29.2 ± 2.1 | Baseline cellular respiration. | nih.gov |

| DNP-Treated | 44.0 ± 2.1 | Significantly increased respiration, indicating mitochondrial uncoupling. | nih.gov |

Impact on Proton Gradient and ATP Synthesis Pathways

Investigations into Potential Biological Activities

Beyond their effects on bioenergetics, dinitrophenol compounds have been investigated for other biological activities, including antimicrobial effects and interactions with proteins and enzymes.

Historically, dinitrophenol compounds have been used in various industrial applications, including as antiseptics. wikipedia.org This suggests a broad-spectrum antimicrobial potential. The ability to disrupt cellular energy production is a plausible mechanism for inhibiting the growth of or killing microorganisms, which rely on efficient ATP synthesis for all vital processes.

Research has explored the antimicrobial properties of specific isomers. For example, 2,3-Dinitrophenol has been investigated for its potential as an antibacterial and antifungal agent. ontosight.ai Furthermore, related dinitrophenol structures, such as 2-methyl-4,6-dinitrophenol, have been included in studies of compounds with potential antimicrobial activity. isca.me While comprehensive data on the specific antibacterial and antifungal spectrum of this compound is not widely available, the general properties of the dinitrophenol class suggest it may possess such activities.

Table 2: Summary of Investigated Antimicrobial Potential of Dinitrophenol Compounds This table summarizes the antimicrobial context for the dinitrophenol class, as specific data for this compound is limited.

| Compound Class/Isomer | Investigated Activity | Mechanism Context | Reference |

|---|---|---|---|

| Dinitrophenols (General) | Antiseptic | Disruption of microbial cellular energy metabolism. | wikipedia.org |

| 2,3-Dinitrophenol | Antibacterial, Antifungal | Investigated for specific effects on bacteria and fungi. | ontosight.ai |

| 2-Methyl-4,6-dinitrophenol | Antimicrobial | Included in screens of biologically active benzimidazole (B57391) derivatives. | isca.me |

Dinitrophenols are recognized as enzyme inhibitors. drugbank.com Their interaction with proteins is fundamental to their biological action, extending beyond the uncoupling proteins and translocases in the mitochondrial membrane. For instance, 2,4-dinitrophenol has been shown to be a non-competitive inhibitor of the metabolism of other related compounds, suggesting interaction with metabolic enzymes. cdc.gov

The interaction of dinitrophenol derivatives with major plasma proteins has also been a subject of study. The binding of compounds to serum albumins, such as bovine serum albumin (BSA), is a critical factor in their distribution and bioavailability in an organism. Research on Schiff base derivatives of 2,4-dinitrophenyl hydrazine (B178648) has demonstrated complex formation with BSA, which can be characterized using spectroscopic and molecular docking techniques. researchgate.net Such interactions are crucial for understanding the pharmacokinetics of these compounds. Furthermore, some studies have noted that dinitrophenol analogues can inhibit enzymes involved in DNA replication under certain experimental conditions. cdc.gov

Antimicrobial Properties: Research into Antibacterial and Antifungal Effects

Metabolic Fate and Biotransformation Research

The metabolic fate of this compound in biological systems has not been extensively documented in dedicated studies. However, a comprehensive understanding of its biotransformation can be inferred from research on structurally similar compounds, particularly other dinitrophenol (DNP) isomers and dinitrocresols. The metabolic pathways for these related compounds primarily involve the reduction of the nitro functional groups, followed by conjugation reactions to facilitate excretion.

The biotransformation of dinitrophenols is a critical detoxification process, as the parent compounds can interfere with cellular energy metabolism. The primary enzymatic reactions involved are nitroreduction and subsequent phase II conjugation, such as glucuronidation and sulfation. These processes occur in various tissues, with the liver being a primary site, and are also carried out by the gut microflora. nih.gov

The initial and most significant step in the metabolism of dinitrophenols is the reduction of one or both nitro groups (–NO₂) to amino groups (–NH₂). This reaction is catalyzed by a class of enzymes known as nitroreductases. nih.gov These enzymes are found in both mammalian tissues and intestinal microorganisms. nih.gov

In mammalian systems, nitroreductase activity is present in both the microsomal and cytosolic fractions of cells, particularly in the liver. nih.govacmcasereport.orgcdc.gov These enzymes utilize reduced nicotinamide (B372718) adenine dinucleotide (NADH) or reduced nicotinamide adenine dinucleotide phosphate (NADPH) as cofactors to facilitate the reduction process. nih.govacmcasereport.org The cytosolic nitroreductases appear to be particularly important for the metabolism of dinitrophenols. nih.govcdc.gov

Based on the metabolism of the well-studied isomer, 2,4-dinitrophenol (2,4-DNP), the reduction of this compound would likely proceed sequentially. One of the two nitro groups would be reduced first, forming an aminonitrophenol intermediate, followed by the potential reduction of the second nitro group to yield a diaminophenol. For this compound, this would result in the formation of 4-Methyl-2-amino-5-nitrophenol and/or 4-Methyl-5-amino-2-nitrophenol. Further reduction could lead to the formation of 4-Methyl-2,5-diaminophenol.

Studies on 2,4-DNP have shown that its metabolism yields 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol, with 2-amino-4-nitrophenol being the predominant metabolite. pharmacompass.com A similar regioselectivity might be observed in the metabolism of this compound, although specific studies are required for confirmation.

In addition to mammalian enzymes, the gut microflora plays a crucial role in the metabolism of dinitrophenols. nih.gov Various bacterial species, including those from the genus Rhodococcus, have been shown to degrade dinitrophenols. researchgate.net Some bacteria can utilize dinitrophenols as a source of carbon and nitrogen. cdc.gov Bacterial nitroreductases, which can be oxygen-insensitive, catalyze the reduction of nitroaromatic compounds. asm.org For instance, Rhodobacter capsulatus has been shown to reduce 2,4-DNP to 2-amino-4-nitrophenol. asm.orgasm.org It is plausible that the intestinal microbiota would also contribute to the reduction of this compound.

Following the initial reduction of the nitro groups, the resulting aminophenol metabolites, as well as the parent compound to a lesser extent, undergo phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their elimination from the body, primarily through urine. The two main conjugation pathways are glucuronidation and sulfation.

Glucuronidation: This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the phenolic hydroxyl group or the newly formed amino groups of the metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver. portlandpress.com Studies have demonstrated that aminophenols are substrates for UGTs. portlandpress.comthieme-connect.comtandfonline.com For instance, 2-aminophenol (B121084) is readily glucuronidated in rat liver. portlandpress.comthieme-connect.com Therefore, the aminophenol metabolites of this compound are expected to be substrates for glucuronidation.

Sulfation: This pathway involves the transfer of a sulfonate group (SO₃⁻) from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl or amino groups of the metabolites. This reaction is catalyzed by sulfotransferases (SULTs), which are also abundant in the liver. tandfonline.comresearchgate.net Phenolic compounds, including aminophenols, are known substrates for SULTs. tandfonline.comresearchgate.net Specifically, SULT1A1 has been identified as a key enzyme in the sulfation of 2-aminophenol. researchgate.net

The tables below summarize the key enzymes and potential metabolites involved in the biotransformation of this compound, based on data from related dinitrophenol compounds.

Table 1: Key Enzymes in the Biotransformation of Dinitrophenols

Table 2: Proposed Metabolic Pathway and Metabolites of this compound

Environmental Science and Ecotoxicological Research of Dinitrophenol Compounds

Environmental Occurrence and Sources in Various Compartments

4-Methyl-2,5-dinitrophenol, like other dinitrophenol compounds, is not known to occur naturally in the environment. cdc.govsci-hub.se Its presence is primarily a result of anthropogenic activities. The primary sources of dinitrophenols include their use in the manufacturing of dyes, photographic developers, explosives, and wood preservatives. cdc.govsci-hub.se

Specific research has identified this compound in atmospheric samples. A study conducted in the Strasbourg metropolitan area of France detected 2,5-dinitrophenol (B1207554) among the nitrated phenolic compounds with the highest concentrations in radiation fog samples, attributing its origin mainly to vehicular emissions and photochemical reactions. plos.org Dinitrophenols can also form in the atmosphere through the reaction of aromatic precursors like benzene (B151609) and toluene (B28343) with nitrogen oxides (NOx) in the presence of hydroxyl radicals. cdc.govcanada.ca

While direct data on the occurrence of this compound in water and soil is scarce, the general behavior of DNPs suggests potential contamination in these compartments. Releases to water can occur from industrial effluents, particularly from dye manufacturing plants. cdc.gov Contamination of soil may occur near manufacturing and use sites, as well as from the atmospheric deposition of particles containing the compound. cdc.gov The former use of related dinitrophenols, such as 2,4-DNP, as pesticides also suggests a potential historical source for soil and water contamination. cdc.gov

Table 1: Potential Environmental Sources of Dinitrophenol Compounds

| Source Category | Specific Examples | Relevant Environmental Compartment(s) | Reference |

|---|---|---|---|

| Industrial Manufacturing | Synthesis of dyes, pigments, explosives, photographic developers, wood preservatives | Water (effluents), Soil (disposal sites), Air (emissions) | cdc.govsci-hub.se |

| Atmospheric Formation | Photochemical reactions of benzene/toluene with NOx | Air (aerosols, fog, cloud water) | cdc.govplos.orgcanada.ca |

| Combustion Processes | Vehicular exhaust, fossil fuel combustion | Air, Soil (roadside deposition) | cdc.govplos.org |

| Agricultural Use (Historical) | Use of DNP-based pesticides (e.g., Dinoseb (B1670700), DNOC) | Soil, Water (runoff) | researchgate.net |

**5.2. Degradation Pathways and Mechanisms in Environmental Matrices

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and chemical oxidation.

Specific studies on the biodegradation of this compound are limited. However, research on other dinitrophenols provides insight into likely degradation pathways.

Under aerobic conditions , microorganisms have been shown to degrade compounds like 2,4-DNP. The process often occurs when the compound's concentration is below toxic levels (approximately 10–20 mg/L) and involves adapted microbial communities from sources like activated sludge. cdc.gov The typical aerobic pathway involves the replacement of the nitro groups (–NO₂) with hydroxyl groups (–OH) and the subsequent release of nitrite, or the hydroxylation of the aromatic ring. cdc.gov For instance, a Rhodococcus imtechensis strain isolated from contaminated soil was capable of utilizing 4-nitrophenol (B140041) and 2,4-dinitrophenol (B41442) as its sole carbon and energy source. acs.org Similarly, an aerobic bacterium, Pseudomonas sp., was shown to degrade N-Methyl-4-nitroaniline, a related compound, initiating degradation via N-demethylation. plos.org

Under anaerobic conditions , the primary degradation mechanism involves the reduction of the nitro groups to amino groups (–NH₂). cdc.gov For example, studies with anaerobic digester sludge showed the biodegradation of 2,4-DNP into 2-amino-4-nitrophenol (B125904). Some bacteria, such as Desulfovibrio sp., can further deaminate the resulting amino groups, leaving a phenol (B47542) ring intact. cdc.gov While this transformation reduces the toxicity of the parent compound, the resulting aminophenols may persist.

Photodegradation involves the breakdown of chemical compounds by light energy. For dinitrophenols, this can occur through direct photolysis or indirect photo-oxidation.

Direct photolysis of 2,4-DNP in water has been found to be too slow to be a significant environmental fate process. cdc.gov However, indirect photodegradation in the atmosphere via reaction with photochemically generated free radicals is a more important pathway. The reaction of vapor-phase 2,4-DNP with hydroxyl radicals (•OH) is estimated to have a half-life of approximately 28 days, though this rate may be slower if the compound is adsorbed onto particulate matter. nih.govcdc.gov Reactions with nitrate (B79036) radicals during nighttime are considered to be of minor significance for related compounds like 4-methyl-2-nitrophenol (B89549). nih.gov

In aqueous environments, indirect photodegradation can be sensitized by other substances. For example, 2,4-DNP can be photoreduced in the presence of sensitizers like chlorophyll (B73375) and reducing agents. cdc.gov

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants. ttu.ee Several AOPs have proven effective for the degradation of various dinitrophenol compounds.

One study investigated the degradation of a range of nitrophenols, including 2,5-dinitrophenol and 4-methyl-2,6-dinitrophenol, using the Fenton reagent (a solution of hydrogen peroxide and an iron catalyst). kirj.ee The results demonstrated that these compounds could be successfully degraded, with optimal chemical ratios leading to complete detoxification of the solutions as tested by Daphnia magna toxicity assays. kirj.ee

Other effective AOPs for dinitrophenol degradation include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light generates •OH radicals. This process has been shown to effectively degrade 2,4-dinitroanisole (B92663) (DNAN), a related compound, producing 2,4-dinitrophenol as a minor intermediate species before further degradation. engineering.org.cn

Ozonation (O₃): Ozone can be used alone or in combination with UV light and/or H₂O₂ to enhance •OH radical production and accelerate the degradation of nitrophenols. ttu.ee

Heterogeneous Photocatalysis: Using a semiconductor catalyst like titanium dioxide (TiO₂) with UV light generates •OH radicals on the catalyst surface. This method achieved 99% removal of 2,4-DNP within 3 hours under optimized pH conditions.

Table 2: Overview of Advanced Oxidation Processes (AOPs) for Dinitrophenol Degradation

| AOP Method | Target Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Fenton Reagent (H₂O₂/Fe²⁺) | 2,5-DNP, 4-methyl-2,6-DNP, and other nitrophenols | Effective degradation and complete detoxification achieved. | kirj.ee |

| Photo-Fenton (UV/H₂O₂/Fe²⁺) | 2,4-DNP | 100% disappearance of 2,4-DNP within 40 minutes. | researchgate.net |

| UV/H₂O₂ | 2,4-Dinitroanisole (DNAN) | Complete mineralization is possible; 2,4-DNP is a minor intermediate. | engineering.org.cn |

| Photocatalysis (UV/TiO₂) | 2,4-DNP | Up to 99% removal within 3 hours of irradiation. | |

| Ozonation (O₃) | 2,4-DNP | Effective degradation, often combined with H₂O₂ or UV for enhanced performance. | ttu.ee |

Free radicals are the primary drivers of degradation in most AOPs and play a significant role in atmospheric photo-oxidation. The hydroxyl radical (•OH) is the most important of these due to its high reactivity and non-selective nature. ttu.ee

In the degradation of dinitrophenols, •OH radicals can initiate the process through several mechanisms:

Hydroxylation: The addition of an •OH group to the aromatic ring, which can make the ring more susceptible to opening. nih.gov

Hydrogen Abstraction: The removal of a hydrogen atom from the methyl group (in the case of methyl-dinitrophenols) or the hydroxyl group.

The reaction of •OH with 2,4-DNP in the atmosphere is a key transformation process. nih.govcdc.gov In aqueous AOPs, the generation of •OH radicals is the fundamental step that leads to the breakdown of the parent compound into smaller intermediates, such as short-chain carboxylic acids, and ultimately to complete mineralization into carbon dioxide, water, and inorganic ions. engineering.org.cn

Advanced Oxidation Processes for Dinitrophenol Abatement

Environmental Transport and Fate Studies

The transport and ultimate fate of this compound in the environment are governed by its physicochemical properties and its interactions with air, water, and soil. While specific transport data for this isomer is not available, the behavior of other DNPs provides a reliable model.

Air: Dinitrophenols can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. cdc.gov Their removal from the atmosphere occurs through chemical reactions (e.g., with •OH radicals) and physical deposition (both wet and dry). cdc.gov The detection of 2,5-dinitrophenol in fog demonstrates its presence in the atmospheric aqueous phase and its potential for deposition. plos.org

Water: In water, dinitrophenols are slightly soluble. Volatilization from water to air is not considered a significant process. cdc.gov The primary fate processes in aquatic systems are adsorption to suspended solids and sediment, and biodegradation. cdc.gov The degree of adsorption depends on factors like the pH of the water and the organic carbon content of the sediment. cdc.gov

Soil: When released to soil, dinitrophenols are expected to have low to moderate mobility. Their transport is influenced by adsorption to soil organic matter and clay particles. cdc.gov Leaching to groundwater is possible and will vary depending on the soil type. cdc.gov The main process for the removal of DNPs from soil is biodegradation, with residence times for 2,4-DNP ranging from a few days to several months depending on conditions. cdc.gov

Fugacity modeling of the related compound DNOC indicates that if released to water, it would predominantly remain in the water compartment. If released to air, it would partition between air, soil, and water. canada.ca This suggests that this compound is likely to be distributed across multiple environmental compartments following its release.

Mobility and Adsorption in Soil-Water Systems

The environmental mobility of dinitrophenol compounds, including this compound, is significantly influenced by the physicochemical properties of the soil and water. The adsorption of these compounds to soil particles plays a crucial role in their retention and potential for leaching into groundwater.

Research on related dinitrophenol compounds, such as 2,4-dinitrophenol (2,4-DNP), provides valuable insights into the expected behavior of this compound. The mobility of dinitrophenols in soil generally decreases with increasing acidity, clay content, and organic matter content. cdc.gov Conversely, as the soil-water becomes more basic, the ionized form of the dinitrophenol becomes more water-soluble, leading to increased mobility. cdc.gov The presence of certain minerals, like goethite (an iron oxide common in soil), can also enhance the adsorption of dinitrophenols, particularly at acidic to slightly acidic pH levels. cdc.gov For instance, the maximum adsorption of 2,4-DNP on goethite occurs around pH 4.5 and is negligible at neutral to alkaline pH. cdc.gov

The organic carbon content of the soil is a primary factor controlling the sorption of non-ionic pesticides. irost.ir Studies on 2,4-dinitrotoluene (B133949) (2,4-DNT), a structurally similar compound, have shown that its toxicity to terrestrial plants is inversely correlated with the soil's organic matter content, indicating that higher organic matter leads to greater adsorption and reduced bioavailability. nih.gov This suggests that soils with higher organic matter would exhibit lower mobility of this compound.

The pKa value of a dinitrophenol compound is also a critical determinant of its mobility. For example, 2,6-dinitrophenol (B26339) has a pKa of 3.97, meaning it will exist predominantly in its anionic form in most environmental settings. nih.gov Anions generally exhibit weaker adsorption to soils rich in organic carbon and clay compared to their neutral counterparts, which could imply higher mobility for certain dinitrophenols under specific soil conditions. nih.gov

Leaching studies have demonstrated that dinitrophenols can indeed migrate from the soil into groundwater, as evidenced by the detection of 2,4-DNP at hazardous waste sites. cdc.gov The potential for leaching is particularly high in calcareous soils that are low in organic carbon, goethite, and clay, especially at a pH greater than 7. cdc.gov

Table 1: Factors Influencing the Mobility and Adsorption of Dinitrophenol Compounds in Soil-Water Systems

| Factor | Influence on Mobility | Influence on Adsorption | Reference |

|---|---|---|---|

| Soil pH | Decreases with increasing acidity, increases with increasing basicity | Increases with decreasing pH | cdc.gov |

| Organic Carbon/Matter | Decreases with increasing content | Increases with increasing content | cdc.govirost.irnih.gov |

| Clay Content | Decreases with increasing content | Increases with increasing content | cdc.gov |

| Goethite Content | Decreases with increasing content (at acidic pH) | Increases with increasing content (at acidic pH) | cdc.gov |

| Compound pKa | Higher for anionic forms | Generally lower for anionic forms on organic carbon and clay | nih.gov |

Volatilization and Atmospheric Deposition Research

The potential for dinitrophenol compounds to volatilize from soil and water surfaces and subsequently be deposited through atmospheric processes is an important aspect of their environmental distribution. Generally, dinitrophenols are not considered to be highly volatile from water or soil. cdc.gov

For instance, research on 2,4-DNP suggests that its volatilization from most soils is not a significant process due to its low volatility and relatively high water solubility. cdc.gov While the co-distillation of phenolic compounds with water has been proposed as a potential release mechanism to the air, no volatilization of 2,4-DNP was observed over a 21-day period in one study. cdc.gov The loss of dinitrophenols from water due to volatilization is also considered negligible. cdc.gov

Despite their low volatility, dinitrophenols can enter the atmosphere. They can be formed in the atmosphere through the reaction of benzene with nitrogen oxides (NOx) in the air. cdc.gov Once in the atmosphere, significant removal through photochemical or other chemical reactions is unlikely. cdc.gov The primary removal mechanisms are dry and wet deposition of particulate dinitrophenols. cdc.gov These compounds have been detected in rain, snow, and fog, confirming that atmospheric transport and deposition do occur. cdc.gov The deposition of 2,4-DNP has been found to be substantially higher than that of many pesticides in some studies. cdc.gov

By analogy, the atmospheric reaction of 4-methyl-2-nitrophenol with nitrate radicals was not found to be a major environmental fate process, suggesting that the reaction of nitrate radicals with this compound is also not likely to be significant. cdc.gov

Ecotoxicity Assessments in Aquatic and Terrestrial Ecosystems

The release of dinitrophenol compounds into the environment poses a significant risk to various organisms in both aquatic and terrestrial ecosystems. Ecotoxicity assessments aim to determine the concentrations at which these compounds cause adverse effects.

Species Sensitivity Distribution Modeling and Hazard Concentration Determination

Species Sensitivity Distribution (SSD) is a statistical method used in environmental risk assessment to estimate the concentration of a chemical that will protect a certain percentage of species in an ecosystem. acs.orgepa.gov This approach utilizes toxicity data from multiple species to create a distribution and derive a Hazardous Concentration (HC) value, typically for the protection of 95% of species (HC5). researchgate.netnih.gov

A study on 2,4-DNP in freshwater ecosystems conducted acute bioassays on 12 species from nine taxonomic groups and chronic assays on five species from four taxonomic groups. researchgate.netnih.gov The results of this study determined the acute HC5 for 2,4-DNP to be 0.91 mg/L and the chronic HC5 to be 0.22 mg/L. researchgate.netnih.gov This research provided crucial data for the risk assessment and management of 2,4-DNP in freshwater environments. nih.gov

The toxicity of dinitrophenols can vary between species. For example, in a phytotoxicity assay, the toxicity of dinitrophenols to Lepidium sativum (garden cress) followed the order dinoterb (B74156) > DNOC > 2,4-DNP, indicating that the presence and size of an alkyl substituent on the benzene ring influences toxicity. unive.it

Table 2: Hazardous Concentrations (HC5) for 2,4-Dinitrophenol in Freshwater Ecosystems

| Endpoint | HC5 (mg/L) | 95% Confidence Interval (mg/L) | Reference |

|---|---|---|---|

| Acute | 0.91 | 0.32–2.65 | researchgate.netnih.gov |

| Chronic | 0.22 | 0.11–0.42 | researchgate.netnih.gov |

Sublethal Effects on Non-Target Organisms and Ecosystem Health

Dinitrophenols are known to act as metabolic uncouplers, disrupting oxidative phosphorylation and the production of ATP, the primary energy currency of cells. nih.govresearchgate.netherts.ac.uk This fundamental mechanism of action can lead to a variety of sublethal effects. In aquatic organisms, exposure to dinitrophenols can lead to reduced growth and photosynthesis in plants and changes in the swimming behavior of fish. nih.gov For example, mitochondrial effects in organisms exposed to 2,4-dinitrophenol have been detected at environmentally relevant concentrations. researchgate.net

In terrestrial ecosystems, dinitrophenols can also have significant impacts. Studies on the effects of 2,4-DNP on Capsicum species have shown that it can induce oxidative stress, leading to an increase in the activity of antioxidant enzymes like catalase. scielo.br Sublethal exposure to pesticides, in general, can affect various biological processes in terrestrial organisms, including metabolism, development, and reproduction, even in organisms that are not the primary target of the chemical. nih.gov These effects can alter trophic interactions between plants, herbivores, and their predators, potentially impacting the functioning of the entire ecosystem. nih.gov

For instance, sublethal exposure to certain pesticides can alter the feeding behavior and vulnerability to predation in aquatic invertebrates. science.gov In birds, exposure to organophosphates, another class of pesticides, can inhibit brain enzyme activity, leading to sublethal behavioral effects. nih.gov While specific data on the sublethal effects of this compound are limited, the known effects of other dinitrophenols and pesticides highlight the potential for wide-ranging impacts on non-target organisms and the intricate balance of ecosystem health.

Advanced Analytical Methodologies for Dinitrophenol Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of dinitrophenols, providing powerful separation of isomers and congeners from complex mixtures. Gas and liquid chromatography, especially when coupled with mass spectrometry, offer robust and sensitive methods for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile organic compounds. However, for polar compounds like phenols, derivatization is often a necessary step to improve thermal stability, enhance volatility, and achieve better chromatographic peak shapes. settek.com For dinitrophenols such as the closely related isomer 2-Methyl-4,6-dinitrophenol (DNOC), derivatization is crucial for successful analysis. settek.comepa.gov

Common derivatizing agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). the-ltg.orgresearchgate.netresearchgate.net The resulting tert-butyldimethylsilyl (TBDMS) derivatives are more volatile and produce specific ions in the mass spectrometer (such as the characteristic [M-57]⁺ ion), which aids in confident identification and quantification using selected ion monitoring (SIM). researchgate.netresearchgate.net EPA Method 8041A outlines procedures for analyzing phenols, including 2-Methyl-4,6-dinitrophenol, and notes that some dinitrophenols fail to derivatize with pentafluorobenzyl bromide (PFBBr), necessitating other derivatization approaches or direct analysis if sensitivity allows. settek.comepa.gov

Table 1: Example GC-MS Conditions for Dinitrophenol Analysis (as derivatives)

| Parameter | Condition | Reference |

|---|---|---|

| Compound | 2,4-Dinitrophenol (B41442) (as TMS derivative) | the-ltg.org |

| Column | HP-5 MS (30m x 0.2mm, 0.5 µm) | the-ltg.org |

| Carrier Gas | Helium (1 mL/min) | the-ltg.org |

| Injection Mode | Splitless | the-ltg.org |

| Temperature Program | Initial 80°C (hold 4 min), ramp 20°C/min to 280°C (hold 1 min) | the-ltg.org |

| Derivatization Agent | BSTFA with 1% TMCS | the-ltg.org |

| Detection | Electron Impact (EI) Mass Spectrometry in SIM mode | the-ltg.org |

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like dinitrophenols, often without the need for derivatization. rhhz.net Reversed-phase (RP) HPLC is the most common mode of separation. sigmaaldrich.comsielc.com

In RP-HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net The pH of the mobile phase is often adjusted with acids like phosphoric acid or formic acid to suppress the ionization of the phenolic hydroxyl group, ensuring better retention and peak shape. sielc.comresearchgate.net Detection is commonly achieved using a UV-Visible detector, as dinitrophenols exhibit strong absorbance in the UV region. acs.org For enhanced specificity and lower detection limits, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). oup.com This approach allows for the simultaneous quantification of the parent compound and its metabolites in complex biological fluids. oup.comresearchgate.net

Table 2: Example HPLC Conditions for Dinitrophenol Separation

| Parameter | Condition | Reference |

|---|---|---|

| Compound | 2-Methyl-4,6-dinitrophenol and other phenols | researchgate.net |

| Column | Agilent Eclipse C-8 (5 µm, 250 × 4.6 mm) | researchgate.net |

| Mobile Phase | Isocratic mixture of methanol and aqueous acetic acid | researchgate.net |

| Detection | UV-Visible Detector | acs.org |

| Compound | 2,4-Dinitrophenol and its metabolites | oup.com |

| System | LC-MS/MS | oup.com |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol | oup.com |

| Detection | Tandem Mass Spectrometry (Multiple Reaction Monitoring) | oup.com |

Electrochemical Methods for Dinitrophenol Determination

Electrochemical methods offer a compelling alternative to chromatographic techniques, providing rapid, low-cost, and highly sensitive analysis. These methods are based on the electrochemical reduction or oxidation of the dinitrophenol molecule at an electrode surface.

Voltammetric Techniques and Electrode Modification

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are widely used for the determination of electroactive species like dinitrophenols. researchgate.net The nitro groups (-NO2) in the dinitrophenol structure are readily reducible, providing a distinct electrochemical signal. However, analysis on bare electrodes often suffers from low sensitivity and fouling. scispace.com

To overcome these limitations, chemically modified electrodes are extensively employed. The surface of a base electrode, such as glassy carbon (GCE), is modified with nanomaterials to enhance its electrocatalytic activity, surface area, and conductivity. researchgate.net Materials like graphene, carbon nanotubes, metal nanoparticles (e.g., gold, platinum), and conductive polymers are used to fabricate sensors with significantly improved performance. researchgate.netmdpi.com These modifications can lower the overpotential required for the reduction of the nitro groups and amplify the current response, leading to lower limits of detection. researchgate.netmdpi.com For instance, a sensor for 2,4-DNP using a GCE modified with zinc sulfide (B99878) nanoparticles and a calixarene-functionalized reduced graphene oxide achieved a detection limit of 0.01 µM. researchgate.net

Table 3: Performance of Modified Electrodes for Dinitrophenol Sensing

| Electrode Modification | Analyte | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

|---|---|---|---|---|---|

| ZnS NPs & 4-tert-Butylcalix rhhz.netarene-rGO / GCE | 2,4-DNP | DPV | 1.0 - 23.0 | 0.01 | researchgate.net |

| V₂O₅-CeO₂ / SBA-15 / GCE | 2,4-DNP | SWV | 3.0 - 30.0 | 0.5 | researchgate.net |

| Pt NPs-PPy-CB@ZnO NCs / GCE | 4-Nitrophenol (B140041) | DPV | 1.5 - 40.5 | 1.25 | mdpi.com |

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for both the structural confirmation and quantification of dinitrophenols. Methods like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Visible spectrophotometry provide valuable information.

FTIR and FT-Raman spectroscopy are powerful tools for investigating the molecular structure of dinitrophenols by probing their vibrational modes. researchgate.net The spectra of compounds like 2,4-dinitrophenol show characteristic bands corresponding to the stretching and bending of key functional groups. researchgate.net These include vibrations of the hydroxyl (-OH) group, the aromatic ring, and the nitro (-NO2) groups (symmetric and asymmetric stretching). acs.orgresearchgate.net The positions of these bands can be influenced by intermolecular and intramolecular interactions, such as the hydrogen bond between the hydroxyl group and an adjacent nitro group. researchgate.net FTIR spectroscopy has also been used to study the sorption of dinitrophenolic herbicides on surfaces like smectite clay, with a detection limit for DNOC reported at approximately 5 µg per gram of clay. acs.org

UV-Visible spectroscopy is routinely used for quantification, particularly as a detection method in HPLC. acs.org The extensive conjugation in the dinitrophenol structure results in strong absorption in the UV region, typically around 260-270 nm, which allows for sensitive measurement. acs.org Proton transfer complex formation between a dinitrophenol and other molecules can be studied using UV-Vis spectroscopy by observing the appearance of new absorption bands. bohrium.com

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is a prerequisite for reliable analysis, aiming to isolate and concentrate the target analyte from the sample matrix while removing interfering substances. The choice of technique depends on the nature of the sample (e.g., water, soil, blood, urine) and the subsequent analytical method.

For liquid samples such as water or urine, liquid-liquid extraction (LLE) is a classic technique. the-ltg.orgoup.com The sample is adjusted to an acidic pH to ensure the phenol (B47542) is in its neutral form, and then extracted into an immiscible organic solvent like ethyl acetate (B1210297) or methylene (B1212753) chloride. the-ltg.orgitesm.mx

Solid-phase extraction (SPE) is a more modern and efficient alternative to LLE, reducing solvent consumption and offering higher recovery. For dinitrophenols, SPE cartridges with sorbents tailored for polar compounds can be used. A specialized approach using molecularly imprinted polymers (MIPs) as the SPE sorbent has been developed for the highly selective extraction of 2,4-DNP from serum samples. rhhz.net

Solid-phase microextraction (SPME) is a solvent-free technique ideal for trace analysis in environmental samples. researchgate.net A fused silica (B1680970) fiber coated with a suitable polymer is exposed to the sample, where analytes partition into the coating. The fiber is then transferred to the injector of a GC for thermal desorption and analysis. researchgate.net For phenolic compounds in rainwater, an SPME method using a polyacrylate fiber has been successfully applied, followed by in-injector derivatization. researchgate.net

Method Validation, Detection Limits, and Recovery Studies in Research Applications

The robust and reliable quantification of 4-Methyl-2,5-dinitrophenol in various environmental and biological matrices is contingent upon the thorough validation of the analytical methods employed. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing accurate and reproducible data. Key parameters assessed during method validation include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy (often evaluated through recovery studies), and specificity. While specific validation data for this compound is not extensively documented in publicly available literature, data from studies on closely related dinitrophenol isomers provide valuable insights into the performance of analytical techniques.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the analysis of dinitrophenols. The selection of the mobile phase composition, pH, and detector wavelength is optimized to achieve the best separation and sensitivity for the target compounds. In a study developing an HPLC-UV method for 11 phenols, a gradient elution was employed with a total run time of 20 minutes, and the coefficient of determination (R²) was greater than 0.99 for all analytes, indicating excellent linearity. academicjournals.org The detection limits for the studied phenols ranged from 0.51 to 13.79 µg/mL. academicjournals.org

For more complex samples or when higher sensitivity and specificity are required, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the methods of choice. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity for the determination of dinitrophenol isomers. A study on the analysis of 2,4-dinitrophenol (2,4-DNP) and its metabolites in biological fluids using LC-MS/MS demonstrated the capability of this technique to identify and quantify these compounds at low levels. nih.gov Similarly, a method for the analysis of meptyldinocap (B1662176) (a fungicide that metabolizes to a dinitrooctylphenol) in mango and soil was validated using LC-MS/MS, with a limit of quantification (LOQ) of 0.025 µg/g and recoveries of 93-98%. nih.gov

Gas chromatography often requires a derivatization step to improve the volatility and thermal stability of the phenolic compounds, which can otherwise interact with the GC system and lead to poor peak shape and reduced sensitivity. researchgate.net However, when properly optimized, GC-MS methods can provide excellent performance. A validated GC-MS method for the analysis of 2,4-DNP in blood and urine showed good linearity (R² > 0.998), with inter- and intra-assay imprecision below 10.7% and an extraction efficiency of 92.1%. researchgate.net

The following tables summarize method validation data from various research applications for the analysis of dinitrophenols, which can be considered representative for the analysis of this compound.

Table 1: Method Validation Parameters for Dinitrophenol Analysis by HPLC-UV

| Parameter | 2,4-Dinitrophenol | 4,6-Dinitro-o-cresol | Reference |

| Linearity (Concentration Range) | 5–200 ng/mL | 5–200 ng/mL | chromatographyonline.com |

| Correlation Coefficient (R²) | > 0.99 | > 0.99 | chromatographyonline.com |

| Limit of Detection (LOD) | Not Reported | Not Reported | chromatographyonline.com |

| Limit of Quantification (LOQ) | Not Reported | Not Reported | chromatographyonline.com |

| Recovery | 90–112% | 90–112% | chromatographyonline.com |

| Precision (CV%) | < 15% | < 15% | chromatographyonline.com |

| Matrix | Tap Water | Tap Water | chromatographyonline.com |

| Extraction Method | Solid-Phase Extraction | Solid-Phase Extraction | chromatographyonline.com |

Table 2: Detection Limits for Dinitrophenol Isomers by LC-MS

| Compound | Limit of Detection (LOD) | Matrix | Reference |

| 2,5-Dinitrophenol (B1207554) | 0.38 µg/L | Urine | researchgate.net |

| 2,6-Dinitrophenol (B26339) | 0.14 µg/L | Urine | researchgate.net |

| 2,4-Dinitrophenol | 0.18 µg/L | Urine | researchgate.net |

| C1-Dinitrophenols | 0.39–2.1 µg/L | Rain | acs.orgnih.gov |

| C2-Dinitrophenols | 0.053–0.55 µg/L | Rain | acs.orgnih.gov |

| C3-Dinitrophenols | 0.081–0.10 µg/L | Rain | acs.orgnih.gov |

Note: C1, C2, and C3 dinitrophenols refer to dinitrophenol isomers with one, two, and three carbon atoms in their alkyl substituent(s), respectively. This compound is a C1-dinitrophenol.

Table 3: Recovery Studies for Dinitrophenol Analysis in Different Matrices

| Compound | Matrix | Extraction Method | Recovery (%) | Reference |

| 2,4-Dinitrophenol | Tap Water | Solid-Phase Extraction | 90–112 | chromatographyonline.com |

| Meptyldinocap (as 2,4-dinitrooctylphenol) | Mango | Liquid-Liquid Partition | 93–98 | nih.gov |

| Meptyldinocap (as 2,4-dinitrooctylphenol) | Soil | Liquid-Liquid Partition | 93–98 | nih.gov |

| 2,4-Dinitrophenol | Soil | Sonication | 97.0–106.5 | electrochemsci.org |

| Various Phenols | Water | Solid-Phase Extraction | 67.9–99.6 | academicjournals.org |

These data highlight that while specific methodologies may vary, robust analytical techniques with high sensitivity, accuracy, and precision are available for the detection and quantification of dinitrophenols in diverse research applications. The choice of method will ultimately depend on the specific research question, the matrix being analyzed, and the required detection limits.

Toxicological Research and Risk Assessment of Dinitrophenol Compounds

Mechanisms of Toxicity at Molecular and Cellular Levels

The primary mechanism of toxicity for dinitrophenol compounds, including by structural analogy 4-Methyl-2,5-dinitrophenol, is the uncoupling of oxidative phosphorylation. nih.govcdc.gov These compounds act as protonophores, which are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase enzyme. nih.govcdc.govwikipedia.org

Normally, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient. The energy stored in this gradient is used by ATP synthase to produce adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. Dinitrophenols disrupt this process by creating an alternative pathway for protons to re-enter the matrix, dissipating the gradient. cdc.govunive.it Consequently, the energy from the oxidation of substrates like NADH and FADH2 is released as heat instead of being converted into ATP. cdc.govwikipedia.org

This uncoupling leads to a cascade of cellular events:

At a molecular level, the toxicity is linked to the compound's ability to shuttle protons, which is influenced by its acidity (pKa) and lipid solubility. The energy from cellular respiration is uncontrollably dissipated, leading to the systemic effects observed in poisoning cases, such as profuse sweating, rapid breathing, and tachycardia, as the body attempts to compensate for the energy crisis and dissipate excess heat. scbt.com

In Vitro and In Vivo Toxicological Model Development and Application

In Vitro Models:

In vitro systems, such as cell cultures, allow for the investigation of specific cellular and molecular mechanisms of toxicity. For dinitrophenolic herbicides like DNOC and dinoseb, rat pheochromocytoma (PC12) cells, a line used in neurotoxicity research, have been employed. uu.nl These studies have demonstrated that dinitrophenols can induce cytotoxicity, reduce mitochondrial activity, trigger caspase-mediated apoptosis (programmed cell death), and increase levels of intracellular α-synuclein, a protein implicated in neurodegenerative diseases. uu.nl Other in vitro models have been used to assess genotoxicity, with mixed results for 2,4-DNP, where some positive findings for DNA damage were considered a likely reflection of cytotoxicity rather than direct genotoxicity. ornl.gov

| Compound | Model System | Endpoint Measured | Key Finding | Reference |

|---|---|---|---|---|

| DNOC & Dinoseb | Rat PC12 cells | Cell viability, mitochondrial activity, oxidative stress, apoptosis, calcium homeostasis, α-synuclein levels | Induced cytotoxicity, disrupted calcium homeostasis, and activated apoptotic pathways. | uu.nl |

| 2,4-Dinitrophenol (B41442) | Bacterial and mammalian cell systems | Genotoxicity (e.g., Ames test, chromosomal aberrations) | Mixed results, with positive findings often attributed to cytotoxicity. | ornl.gov |

| Phenolic Herbicides (including 2,4-DNP, DNOC) | Vibrio fischeri (Microtox® test) | Toxicity (EC50) | Demonstrated a dose-dependent toxicity, with DNOC being more toxic than 2,4-DNP. | unive.it |

In Vivo Models:

Animal models are essential for studying systemic effects and determining dose-response relationships. Various animal species have been used to assess the toxicity of dinitrophenols. For example, studies in rats have been used to investigate acute and reproductive toxicity of 2,4-DNP. nih.govjst.go.jp These studies have established No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) based on endpoints like mortality, body weight changes, and organ toxicity. jst.go.jp Mouse models have also been critical, including studies to develop physiologically-based pharmacokinetic (PBPK) models for 2,4-DNP to better understand its distribution and relationship between efficacy and toxicity. researchgate.net These in vivo studies confirm that dinitrophenols cause effects such as hyperthermia, weight loss, and, at higher doses, organ damage and death. nih.gov

| Compound | Model Organism | Endpoint(s) | Key Finding | Reference |

|---|---|---|---|---|

| 2,4-Dinitrophenol | Rats (newborn and young) | Acute toxicity, body and organ weight | Newborn rats were found to be 2 to 3 times more sensitive than young rats. The NOAEL for newborn rats was 10 mg/kg/day. | jst.go.jp |

| 2,4-Dinitrophenol | Mice (C57BL/6J) | Pharmacokinetics, body weight | Used to develop a PBPK model; showed limited tissue distribution. A LOAEL of 0.07 mg/kg/day for decreased body weight was found in a 50-week study. | researchgate.netcdc.gov |

| 2,4-Dinitrophenol | Rats | Reproductive and developmental toxicity | Embryotoxicity was observed at higher doses that also produced overt maternal toxicity. | ornl.gov |

Identification and Characterization of Metabolites and Their Toxicological Significance

The metabolism of dinitrophenols primarily involves the reduction of the nitro groups. wikipedia.orgnih.gov While specific metabolic pathways for this compound have not been detailed in the available literature, the metabolism of 2,4-DNP is well-documented and serves as a strong model. In both humans and animals, 2,4-DNP undergoes sequential nitro group reduction, primarily by gut microflora and possibly hepatic enzymes like nitroreductase. nih.gov

The main metabolites formed are:

Following their formation, these phase I metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation, which increases their water solubility and facilitates their excretion in urine. nih.govoup.com In a fatal poisoning case involving 2,4-DNP, metabolites such as 2,4-dinitrophenol glucuronide, 2,4-dinitrophenol sulfate, and 2-amino-4-nitrophenol glucuronide were tentatively identified. oup.com

By analogy, the metabolism of this compound would likely proceed through the reduction of one or both of its nitro groups to form amino-nitro-methylphenols and potentially a diamino-methylphenol. The position of the methyl group could influence the rate and regioselectivity of the nitroreduction.

Toxicological Significance of Metabolites: